molecular formula C7H12S B14678279 1-Butyne, 3,3-dimethyl-1-(methylthio)- CAS No. 33563-70-1

1-Butyne, 3,3-dimethyl-1-(methylthio)-

Cat. No.: B14678279
CAS No.: 33563-70-1
M. Wt: 128.24 g/mol
InChI Key: WEDQTJYRUMDLBS-UHFFFAOYSA-N
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Description

1-Butyne, 3,3-dimethyl-1-(methylthio)- is an organic compound with the molecular formula C7H12S. It is a derivative of 1-butyne, featuring a methylthio group attached to the first carbon and two methyl groups attached to the third carbon. This compound is also known by its systematic name, 3,3-dimethyl-1-(methylthio)-1-butyne. It is a colorless liquid with a distinct odor and is used in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Butyne, 3,3-dimethyl-1-(methylthio)- can be synthesized through several methods. One common approach involves the reaction of tert-butylacetylene with methylthiol in the presence of a base such as sodium hydride. The reaction typically occurs under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The product is then purified through distillation or chromatography to obtain a high-purity compound.

Industrial Production Methods

In industrial settings, the production of 1-butyne, 3,3-dimethyl-1-(methylthio)- often involves the use of readily available raw materials and catalysts to optimize yield and reduce costs. For example, tert-butyl alcohol and acetylene can be used as starting materials, with a transition metal salt catalyst to facilitate the reaction. The process is designed to be environmentally friendly, with minimal waste and high efficiency .

Chemical Reactions Analysis

Types of Reactions

1-Butyne, 3,3-dimethyl-1-(methylthio)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the alkyne to an alkene or alkane using reagents like hydrogen gas and a palladium catalyst.

    Substitution: The methylthio group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Hydrogen gas, palladium on carbon, and lithium aluminum hydride.

    Substitution: Nucleophiles such as sodium methoxide, potassium tert-butoxide, and other strong bases.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alkenes and alkanes.

    Substitution: Various substituted alkynes and alkenes.

Scientific Research Applications

1-Butyne, 3,3-dimethyl-1-(methylthio)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-butyne, 3,3-dimethyl-1-(methylthio)- involves its interaction with various molecular targets. The alkyne group can undergo cycloaddition reactions with other unsaturated compounds, forming cyclic structures. The methylthio group can participate in nucleophilic and electrophilic reactions, influencing the reactivity and selectivity of the compound. These interactions are crucial in the compound’s role as a synthetic intermediate and its biological activity .

Comparison with Similar Compounds

1-Butyne, 3,3-dimethyl-1-(methylthio)- can be compared with other similar compounds, such as:

These comparisons highlight the unique reactivity and applications of 1-butyne, 3,3-dimethyl-1-(methylthio)- in various fields.

Properties

CAS No.

33563-70-1

Molecular Formula

C7H12S

Molecular Weight

128.24 g/mol

IUPAC Name

3,3-dimethyl-1-methylsulfanylbut-1-yne

InChI

InChI=1S/C7H12S/c1-7(2,3)5-6-8-4/h1-4H3

InChI Key

WEDQTJYRUMDLBS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C#CSC

Origin of Product

United States

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